N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a thiazole carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclopropyl Intermediate: This step involves the reaction of cyclopropylamine with cyanogen bromide under controlled conditions to form the cyanocyclopropyl intermediate.
Synthesis of the Thiazole Ring: The thiazole ring is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopropyl and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the cyanocyclopropyl or trifluoromethyl groups.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptors: Interact with specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Affect Gene Expression: Influence the expression of certain genes, resulting in altered protein synthesis and cellular responses.
Comparison with Similar Compounds
- N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide
- This compound
- This compound
Uniqueness:
- The presence of the cyanocyclopropyl group imparts unique reactivity and stability to the compound.
- The trifluoromethyl-substituted phenyl ring enhances the compound’s lipophilicity and biological activity.
- The thiazole carboxamide moiety contributes to the compound’s ability to interact with various biological targets .
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)10-3-1-2-9(6-10)11-7-23-13(20-11)12(22)21-14(8-19)4-5-14/h1-3,6-7H,4-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCOVCJEEKUZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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